molecular formula C13H10BrNO4S B1299494 3-(4-Bromo-benzenesulfonylamino)-benzoic acid CAS No. 59256-24-5

3-(4-Bromo-benzenesulfonylamino)-benzoic acid

Cat. No. B1299494
CAS RN: 59256-24-5
M. Wt: 356.19 g/mol
InChI Key: BUTBMLDLLOBSFI-UHFFFAOYSA-N
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Description

“3-(4-Bromo-benzenesulfonylamino)-benzoic acid” is a chemical compound that is used as a building block in organic synthesis . It is involved in various chemical reactions and transformations, making it a valuable component in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, including oxidations, aminations, halogenations, and C-C bond formations . It’s also used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .

Mechanism of Action

The mechanism of action of “3-(4-Bromo-benzenesulfonylamino)-benzoic acid” in chemical reactions involves the use of a radical approach for the protodeboronation of alkyl boronic esters . This allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The future directions for “3-(4-Bromo-benzenesulfonylamino)-benzoic acid” could involve further development of the protodeboronation process, as well as exploration of its potential applications in other chemical reactions . Additionally, more research could be conducted to fully understand its physical and chemical properties.

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTBMLDLLOBSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367859
Record name 3-(4-Bromo-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-benzenesulfonylamino)-benzoic acid

CAS RN

59256-24-5
Record name 3-(4-Bromo-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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